![molecular formula C11H9N3 B3350074 3-methyl-1H-pyrrolo[2,3-b]quinoxaline CAS No. 251978-82-2](/img/structure/B3350074.png)
3-methyl-1H-pyrrolo[2,3-b]quinoxaline
描述
3-methyl-1H-pyrrolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the pyrroloquinoxaline family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoxaline moiety. The presence of a methyl group at the 3-position of the pyrrole ring distinguishes it from other pyrroloquinoxaline derivatives. This compound has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-pyrrolo[2,3-b]quinoxaline typically involves the construction of the pyrrole ring from quinoxaline precursors. One common method is the palladium-catalyzed intramolecular Heck reaction on aminoquinoxaline scaffolds . Another approach involves the cyclization of 2-alkynyl-3-chloroquinoxalines in the presence of primary amines . Additionally, amino-palladation reductive elimination by the reaction of 2-alkynyl-3-trifluoroacetamidoquinoxalines with aryl and vinyl halides or triflates has been reported .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and cost-effective synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling reaction, is favored due to its mild reaction conditions and high degree of chemo-, regio-, and stereoselectivity . These methods allow for the efficient construction of the pyrroloquinoxaline framework on an industrial scale.
化学反应分析
Types of Reactions: 3-methyl-1H-pyrrolo[2,3-b]quinoxaline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in electrophilic substitution reactions at the pyrrole ring, as well as nucleophilic substitution reactions at the quinoxaline moiety .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, primary amines, aryl and vinyl halides, and triflates . Reaction conditions often involve the use of organic solvents such as toluene and the presence of bases like morpholine or triethylamine .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the palladium-catalyzed intramolecular Heck reaction can yield cyclized products, while the Sonogashira coupling reaction can produce 1-alkyl-2-(aryloxy)methyl derivatives .
科学研究应用
3-methyl-1H-pyrrolo[2,3-b]quinoxaline has a wide range of scientific research applications due to its diverse biological activities. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as an anticancer, antibacterial, and antioxidant agent . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in drug discovery and development . Additionally, it has applications in the field of materials science, where it is used in the development of optoelectronic devices and sensors .
作用机制
The mechanism of action of 3-methyl-1H-pyrrolo[2,3-b]quinoxaline involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to act as a kinase inhibitor by binding to the catalytic domain of tyrosine kinases . This interaction disrupts the kinase’s activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The compound’s ability to modulate multiple signaling pathways makes it a promising candidate for the treatment of various diseases, including cancer .
相似化合物的比较
3-methyl-1H-pyrrolo[2,3-b]quinoxaline can be compared with other similar compounds, such as quinoxaline, pyrrolo[3,2-b]quinoxaline, and 1H-pyrazolo[3,4-b]quinoline . These compounds share a similar fused ring system but differ in the specific arrangement of atoms and functional groups. The presence of the methyl group at the 3-position of the pyrrole ring in this compound imparts unique chemical and biological properties that distinguish it from its analogs . For example, while quinoxaline derivatives are known for their antiviral and antibacterial activities, this compound exhibits enhanced antioxidant and anticancer properties .
Similar Compounds
- Quinoxaline
- Pyrrolo[3,2-b]quinoxaline
- 1H-pyrazolo[3,4-b]quinoline
These compounds, along with this compound, form a diverse class of heterocyclic molecules with significant potential in various scientific and industrial applications.
属性
IUPAC Name |
3-methyl-1H-pyrrolo[3,2-b]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-7-6-12-11-10(7)13-8-4-2-3-5-9(8)14-11/h2-6H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMIECPGJRHSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC3=CC=CC=C3N=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445325 | |
| Record name | 1H-Pyrrolo[2,3-b]quinoxaline,3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251978-82-2 | |
| Record name | 1H-Pyrrolo[2,3-b]quinoxaline,3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


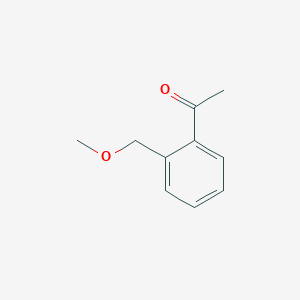
![1,2-Dihydro-3h-[1,2,4]triazino[5,6-b]indol-3-one](/img/structure/B3349996.png)
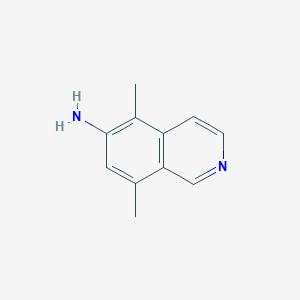
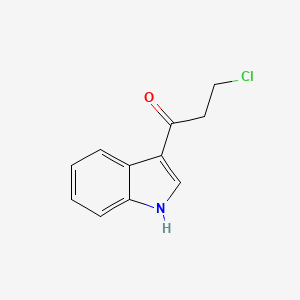
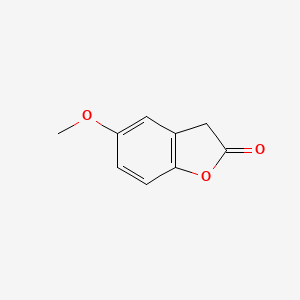

![2-(1-Chloroethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3350030.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-piperidone](/img/structure/B3350042.png)
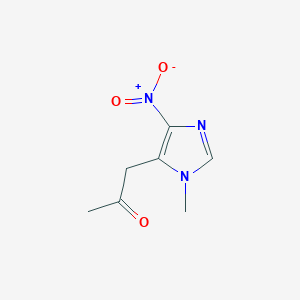
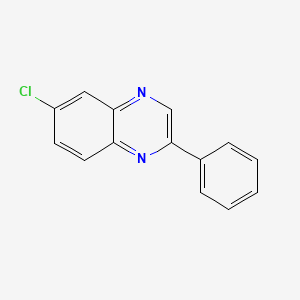
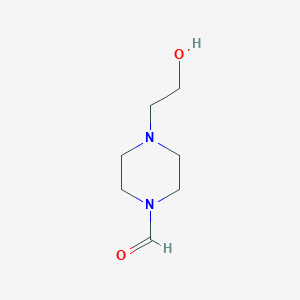
![Pyrido[3,4-d]pyridazine](/img/structure/B3350088.png)
![Pyrido[2,3-d]pyridazine](/img/structure/B3350097.png)
![Pyrido[3,4-D]pyrimidine](/img/structure/B3350098.png)
